

BDP FL NHS Ester: A Comprehensive Guide to Protein Labeling

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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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Abstract

This document provides a detailed protocol for the covalent labeling of proteins with **BDP FL NHS Ester**, a bright and photostable green fluorescent dye. Belonging to the boron-dipyrromethene (BODIPY) class of fluorophores, BDP FL is an excellent tool for a variety of biological research applications due to its high fluorescence quantum yield and sharp emission spectrum.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the labeling procedure, from reagent preparation to post-labeling purification and analysis.

Introduction

BDP FL NHS Ester is a highly efficient amine-reactive fluorescent dye used for covalently attaching the BDP FL fluorophore to proteins and other biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester functional group reacts specifically with primary amines (R-NH₂) present on the side chains of lysine residues and the N-terminus of proteins, forming a stable amide bond.[3][4] This labeling method is widely employed in various applications, including fluorescence microscopy, flow cytometry, and live-cell imaging.[5] BDP FL serves as a superior replacement for traditional fluorescein-based dyes like FITC, offering enhanced photostability and a fluorescence signal that is less sensitive to pH changes.[3][6]

Chemical Properties and Spectral Data

BDP FL is characterized by its bright green fluorescence, with excitation and emission maxima comparable to fluorescein and Alexa Fluor™ 488.[3] Its narrow emission bandwidth contributes to brighter signals, particularly when using monochromator-based detection instruments.[6] The key properties of **BDP FL NHS Ester** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₈ BF ₂ N ₃ O ₄	[2]
Molecular Weight	389.16 g/mol	[3]
Excitation Maximum (λ _{ex})	502-504 nm	[2][3]
Emission Maximum (λ _{em})	509-514 nm	[2][6]
Extinction Coefficient	85,000 - 92,000 M ⁻¹ cm ⁻¹	[2][6]
Fluorescence Quantum Yield	0.97	[6]
Solubility	DMSO, DMF, DCM	[2][3]
Chemical Reactivity	Primary Amines	[3]

Protein Labeling Protocol

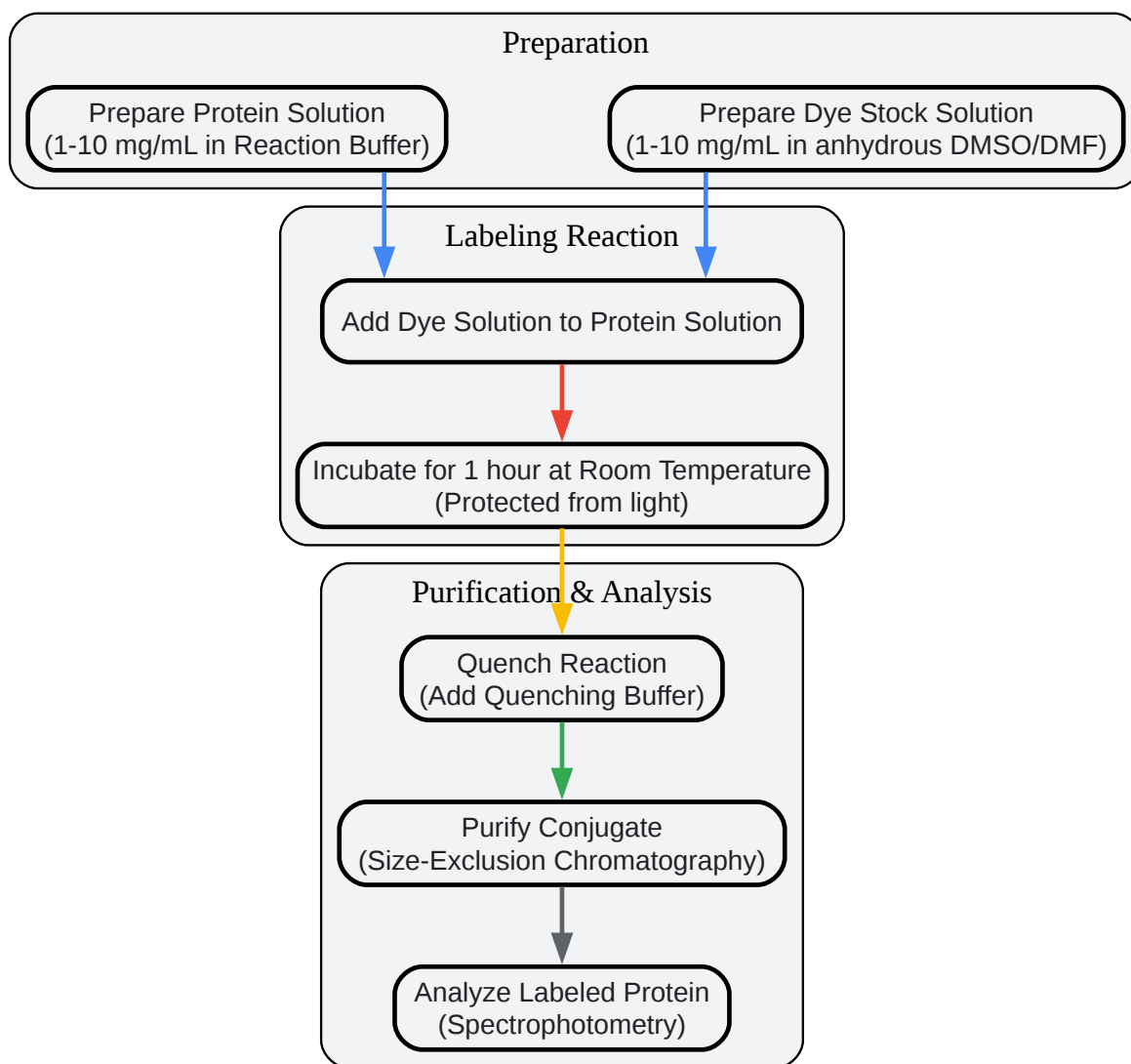
This protocol outlines a general procedure for labeling proteins with **BDP FL NHS Ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials and Reagents

- Protein of interest
- BDP FL NHS Ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[4]
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

- Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)

Experimental Workflow



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Caption: Experimental workflow for protein labeling with **BDP FL NHS Ester**.

Step-by-Step Procedure

- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL.[\[4\]](#)
 - Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the NHS ester for reaction.[\[1\]](#)[\[4\]](#)
- Dye Preparation:
 - Allow the vial of **BDP FL NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a 1-10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[\[4\]](#) This solution should be prepared fresh.
- Labeling Reaction:
 - Calculate the required amount of **BDP FL NHS Ester**. A 10- to 20-fold molar excess of dye to protein is a good starting point for optimization.[\[1\]](#)
 - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[\[4\]](#)
- Quenching the Reaction:
 - To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[\[1\]](#) This will react with any unreacted NHS ester.
- Purification of the Labeled Protein:
 - Separate the labeled protein from the unreacted dye and quenching buffer components using a size-exclusion chromatography column (e.g., Sephadex G-25).
 - Elute the protein with an appropriate storage buffer, such as PBS.
- Determination of Degree of Labeling (DOL):

- The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of BDP FL (~503 nm).
- The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Caption: Reaction of **BDP FL NHS Ester** with a primary amine on a protein.

Applications in Research

The covalent labeling of proteins with **BDP FL NHS Ester** enables a wide array of applications in biological research:

- Fluorescence Microscopy: Labeled proteins, such as antibodies, can be used to visualize specific cellular structures and targets.[\[5\]](#)
- Flow Cytometry: Facilitates the identification and quantification of cell populations based on the fluorescence of labeled antibodies bound to cell surface markers.[\[5\]](#)
- Live-Cell Imaging: The photostability of BDP FL makes it suitable for tracking the dynamics of labeled proteins in living cells over time.[\[5\]](#)
- Fluorescence Polarization Assays: The relatively long excited-state lifetime of BDP FL is advantageous for studying molecular interactions.[\[3\]](#)

Storage and Handling

- **BDP FL NHS Ester (Solid)**: Store at -20°C, protected from light and moisture.[\[3\]](#) Can be stored for up to one year.[\[7\]](#)

- Dye Stock Solution: Prepare fresh before each use. If short-term storage is necessary, store at -20°C, desiccated and protected from light.
- Labeled Protein: Store at 4°C for short-term use or at -20°C to -80°C for long-term storage.
[7] Avoid repeated freeze-thaw cycles by aliquoting the labeled protein.[7]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	- Inactive dye (hydrolyzed NHS ester)	- Use fresh, anhydrous DMSO or DMF. - Prepare dye stock solution immediately before use.
- Competing amines in the buffer	- Ensure the reaction buffer is free of Tris, glycine, or other primary amines.	
- Incorrect pH of the reaction buffer	- Adjust the pH of the reaction buffer to 8.3-8.5 for optimal reactivity.[8]	
Protein Precipitation	- High concentration of organic solvent	- Keep the volume of the dye stock solution added to the protein solution to a minimum (typically ≤10% of the total reaction volume).
- Hydrophobicity of the dye	- Consider using a BDP FL variant with a PEG spacer to increase the water solubility of the conjugate.	
High Background Fluorescence	- Incomplete removal of unreacted dye	- Ensure thorough purification of the labeled protein, for example, by using a longer size-exclusion column or performing dialysis.

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